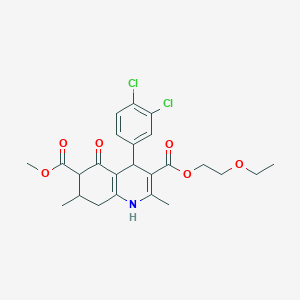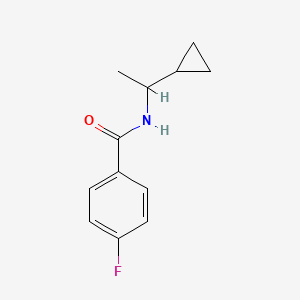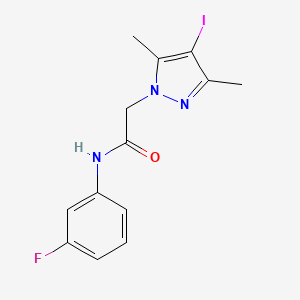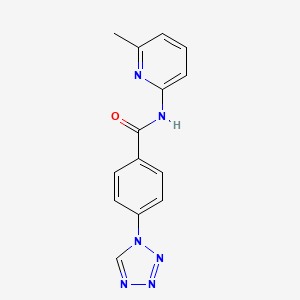![molecular formula C24H19BrN2O5 B5962856 N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a brominated methoxybenzamido group, and a methoxyphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, bromination, and amide coupling reactions. One common synthetic route may involve the following steps:
Formation of Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Amide Coupling: The final step involves coupling the brominated intermediate with 3-methoxybenzamide and 2-methoxyphenyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The brominated methoxybenzamido group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran ring can also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)-3-methoxybenzamide: Similar structure but lacks the benzofuran ring.
4-Bromo-N-methylbenzylamine: Contains a brominated benzylamine group instead of the benzofuran and amide groups.
N-Methyl 4-bromo-3-methoxybenzamide: Similar structure but with a methyl group instead of the benzofuran ring.
Uniqueness
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which can enhance its binding affinity and specificity in biological systems
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5/c1-30-20-10-7-15(11-17(20)25)23(28)26-16-8-9-18(21(13-16)31-2)27-24(29)22-12-14-5-3-4-6-19(14)32-22/h3-13H,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLQJOAPOJHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[1'-(2,3-dimethylphenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B5962779.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5962788.png)
![1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE](/img/structure/B5962794.png)

![2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5962804.png)

![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5962820.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)


![3-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5962848.png)
![1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)
